Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials might include 2,3-dimethoxybenzaldehyde, ethyl cyanoacetate, and 3-methylquinoxaline-2-thiol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for drug development. Its structural features might interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyran derivatives, such as:
- Ethyl 6-amino-5-cyano-4-phenyl-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate
Uniqueness
What sets Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate apart is its unique combination of functional groups and structural features. These characteristics might confer specific biological activities or chemical reactivity that make it valuable for various applications.
Properties
Molecular Formula |
C27H26N4O5S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C27H26N4O5S/c1-5-35-27(32)23-21(14-37-26-15(2)30-18-10-6-7-11-19(18)31-26)36-25(29)17(13-28)22(23)16-9-8-12-20(33-3)24(16)34-4/h6-12,22H,5,14,29H2,1-4H3 |
InChI Key |
JMTJZELDJQRXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC=C2)OC)OC)C#N)N)CSC3=NC4=CC=CC=C4N=C3C |
Origin of Product |
United States |
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